molecular formula C14H15N3O2 B15363158 Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate

Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate

Cat. No.: B15363158
M. Wt: 257.29 g/mol
InChI Key: NAKRSZATLPDKEE-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Benzylamine Reaction: The compound can be synthesized by reacting benzylamine with pyrimidin-5-yl-acetic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

  • Methyl Esterification: The resulting intermediate can be further esterified using methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Flow Process: Some advanced production facilities may use a continuous flow process to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different derivatives based on the substituents used.

Scientific Research Applications

Chemistry: Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

  • Methyl 2-(benzylamino)acetate: A closely related compound with similar reactivity and applications.

  • 2-Benzylamino-2-methyl-1-propanol:

Uniqueness: Methyl 2-(benzylamino)-2-pyrimidin-5-YL-acetate stands out due to its specific pyrimidin-5-yl group, which imparts unique chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

methyl 2-(benzylamino)-2-pyrimidin-5-ylacetate

InChI

InChI=1S/C14H15N3O2/c1-19-14(18)13(12-8-15-10-16-9-12)17-7-11-5-3-2-4-6-11/h2-6,8-10,13,17H,7H2,1H3

InChI Key

NAKRSZATLPDKEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=CN=C1)NCC2=CC=CC=C2

Origin of Product

United States

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